A Technical Guide to Glycyl-D-threonine
A Technical Guide to Glycyl-D-threonine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Glycyl-D-threonine, a dipeptide composed of glycine and the D-isomer of threonine. While L-amino acids are the canonical building blocks of proteins, peptides containing D-amino acids are of significant interest in drug development due to their increased stability against enzymatic degradation. This guide covers the fundamental chemical properties, proposed synthetic and analytical methodologies, and the broader biological context of this unique dipeptide.
Chemical and Physical Properties
Glycyl-D-threonine is a dipeptide with distinct stereochemistry that influences its physical and biological characteristics. Several forms of this compound are commercially available, including the anhydrous form and a dihydrate. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to these and related stereoisomers.
Table 1: Key Identifiers and Properties of Glycyl-D-threonine and Related Compounds
| Property | Glycyl-D-threonine | Glycyl-D-threonine Dihydrate | Glycyl-L-threonine | Glycyl-DL-threonine |
| CAS Number | 7361-42-4[1][2] | 74807-44-6[3][4] | 7093-70-1[1][5] | 27174-15-8[1][6] |
| Molecular Formula | C₆H₁₂N₂O₄[1][5] | C₆H₁₂N₂O₄·2H₂O[3] | C₆H₁₂N₂O₄[5] | C₆H₁₂N₂O₄[7] |
| Molecular Weight | 176.17 g/mol [1][5] | 212.20 g/mol [3] | 176.17 g/mol [5] | 176.17 g/mol [7] |
| Monoisotopic Mass | 176.07970687 Da[1][5] | - | 176.07970687 Da[5] | 176.07971 Da[7] |
| Physical State | Solid[3] | Solid[3] | - | - |
| Storage Temperature | Room Temperature (cool, dark place recommended)[3] | Room Temperature (cool, dark place recommended)[3] | - | - |
| IUPAC Name | (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid | - | (2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid[5] | 2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid[7] |
Table 2: Computed Physicochemical Properties of Glycyl-threonine
| Descriptor | Value |
| XLogP3 | -4.1[5] |
| Hydrogen Bond Donor Count | 4[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
| Rotatable Bond Count | 4[1] |
| Topological Polar Surface Area | 113 Ų[5] |
| Heavy Atom Count | 12[1] |
| Complexity | 182[1] |
Synthesis and Experimental Protocols
The synthesis of Glycyl-D-threonine can be achieved through standard peptide coupling techniques, typically involving the protection of reactive functional groups, coupling of the amino acid residues, and subsequent deprotection.
Proposed Synthetic Workflow
A common and effective method for synthesizing dipeptides is Solid-Phase Peptide Synthesis (SPPS). The workflow involves anchoring the C-terminal amino acid (D-threonine) to a solid support, followed by the sequential addition of the N-terminal amino acid (Glycine).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Glycyl-D-threonine.
Detailed Experimental Protocol (SPPS)
This protocol outlines a general procedure for the synthesis of Glycyl-D-threonine using Fmoc-based solid-phase chemistry.
-
Resin Swelling and Loading:
-
Swell 2-chlorotrityl chloride resin in anhydrous Dichloromethane (DCM) for 30 minutes.
-
Dissolve Fmoc-D-Thr(tBu)-OH (2 equivalents relative to resin capacity) and N,N-Diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Quench any remaining active sites on the resin by adding methanol and agitating for 30 minutes.
-
Wash the resin sequentially with DCM, Dimethylformamide (DMF), and Methanol, then dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF followed by DCM to remove residual piperidine.
-
-
Glycine Coupling:
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated glycine solution to the deprotected D-threonine-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection as described in step 2.
-
Wash the peptide-resin with DMF, DCM, and Methanol, and dry thoroughly.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tert-butyl (tBu) side-chain protecting group.
-
-
Purification and Characterization:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[5]
-
Biological Context and Signaling Pathways
While the direct biological activity and signaling pathways of Glycyl-D-threonine are not extensively documented, the roles of its constituent amino acids, particularly threonine, are well-established. Glycyl-Threonine is considered an intermediate in protein catabolism.[9] Threonine is an essential amino acid involved in protein synthesis, metabolism, and crucial post-translational modifications like phosphorylation, which is fundamental to cellular signaling.[][11]
Threonine Metabolism
Threonine catabolism is a key metabolic process that breaks down threonine into various intermediates for energy production or biosynthesis. The two primary pathways are initiated by the enzymes L-threonine 3-dehydrogenase (TDH) and threonine dehydratase (STDH).[11][12][13]
Caption: Overview of the two major pathways for threonine catabolism in mammals.
Threonine Phosphorylation in Cell Signaling
Threonine residues, with their hydroxyl side chains, are primary targets for phosphorylation by serine/threonine kinases. This reversible modification acts as a molecular switch, regulating protein activity, localization, and interaction with other proteins. It is a central mechanism in countless signaling pathways, including those controlling cell growth, differentiation, and metabolism.[14][15][16]
Caption: A generalized signaling cascade illustrating threonine phosphorylation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. GLYCYL-D-THREONINE | 7361-42-4 [amp.chemicalbook.com]
- 3. Glycyl-D-threonine 74807-44-6 | TCI AMERICA [tcichemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. Glycyl-Threonine | C6H12N2O4 | CID 111257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. PubChemLite - Dtxsid90949914 (C6H12N2O4) [pubchemlite.lcsb.uni.lu]
- 8. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]
- 9. Human Metabolome Database: Showing metabocard for Glycyl-Threonine (HMDB0028851) [hmdb.ca]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Differential regulation of threonine and tyrosine phosphorylations on protein kinase Cdelta by G-protein-mediated pathways in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Requirement for Activation of the Serine-Threonine Kinase Akt (Protein Kinase B) in Insulin Stimulation of Protein Synthesis but Not of Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Threonine phosphorylation regulates the molecular assembly and signaling of EGFR in cooperation with membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
